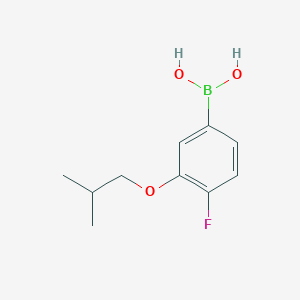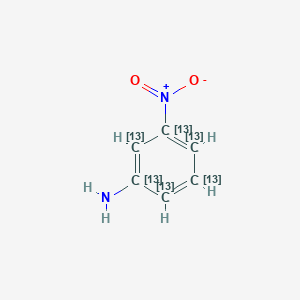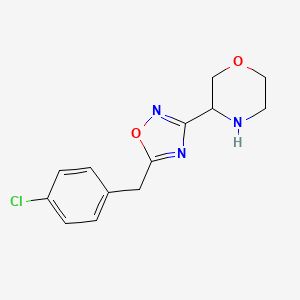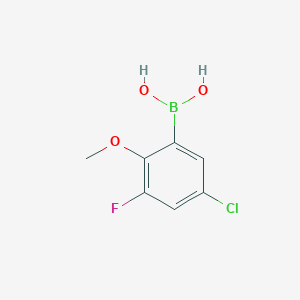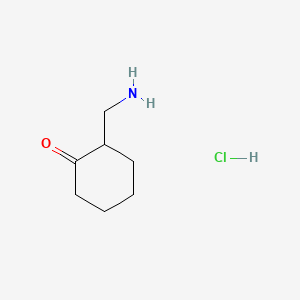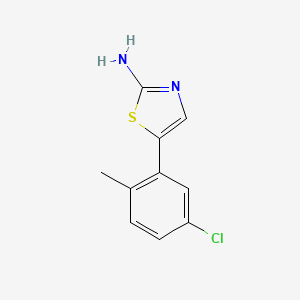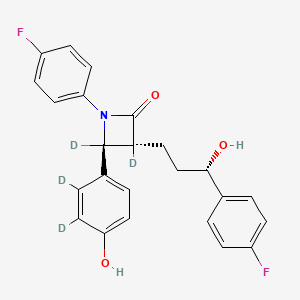
Ezetimibe D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ezetimibe D4 is a deuterium-labeled analog of ezetimibe, a lipid-lowering compound that inhibits the absorption of cholesterol in the small intestine. Ezetimibe is commonly used to treat high blood cholesterol and certain lipid abnormalities. The deuterium labeling in this compound is used for pharmacokinetic studies and to understand the metabolism of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ezetimibe D4 involves multiple steps, starting with the preparation of deuterium-labeled intermediates. One common method involves the use of [2H5] fluorobenzene to prepare [2H4] ezetimibe. The synthesis typically includes seven steps with an overall yield of approximately 29.3% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) are used to analyze the phase composition and ensure the quality of the product .
Chemical Reactions Analysis
Types of Reactions
Ezetimibe D4 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is extensively metabolized within the intestinal mucosa to form active glucuronide derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include deuterium-labeled fluorobenzene, acetonitrile, and acidic buffer solutions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed
The major products formed from the reactions of this compound include its glucuronide derivatives, which are pharmacologically active and play a crucial role in its mechanism of action .
Scientific Research Applications
Ezetimibe D4 is widely used in scientific research to study the pharmacokinetics and metabolism of ezetimibe. Its applications include:
Chemistry: Used in the study of drug metabolism and the development of new lipid-lowering agents.
Biology: Helps in understanding the biological pathways involved in cholesterol absorption and metabolism.
Medicine: Used in clinical trials to study the efficacy and safety of ezetimibe in combination with other lipid-lowering agents.
Industry: Employed in the development of fixed-dose combinations and the improvement of drug formulations
Mechanism of Action
Ezetimibe D4 exerts its effects by inhibiting the absorption of cholesterol in the small intestine. It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for the uptake of cholesterol into enterocytes. By binding to NPC1L1, this compound reduces the delivery of intestinal cholesterol to the liver, thereby lowering blood cholesterol levels .
Comparison with Similar Compounds
Ezetimibe D4 is unique due to its deuterium labeling, which makes it particularly useful for pharmacokinetic studies. Similar compounds include:
Ezetimibe: The non-labeled version used for lowering cholesterol levels.
Simvastatin: A statin used in combination with ezetimibe for enhanced lipid-lowering effects.
Atorvastatin: Another statin often used in combination with ezetimibe for treating hypercholesterolemia
This compound stands out due to its specific application in research, providing valuable insights into the metabolism and pharmacokinetics of ezetimibe.
Properties
Molecular Formula |
C24H21F2NO3 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(3R,4S)-3,4-dideuterio-4-(2,3-dideuterio-4-hydroxyphenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i3D,11D,21D,23D |
InChI Key |
OLNTVTPDXPETLC-GGMGDXHOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=CC=C1[C@@]2([C@@](C(=O)N2C3=CC=C(C=C3)F)([2H])CC[C@@H](C4=CC=C(C=C4)F)O)[2H])O)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


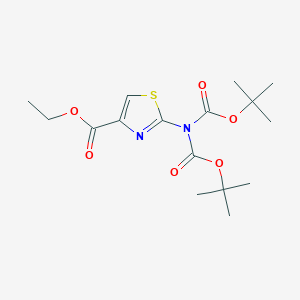
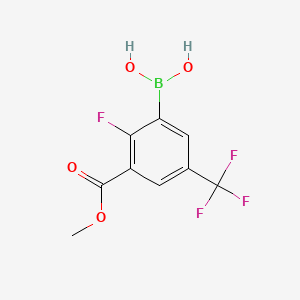
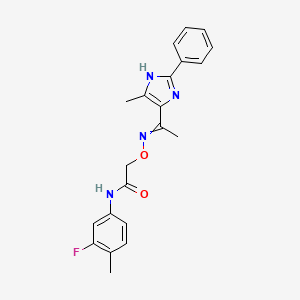
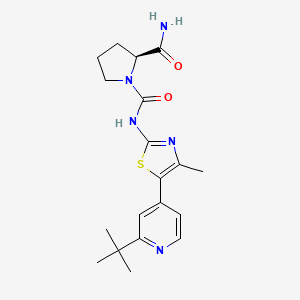
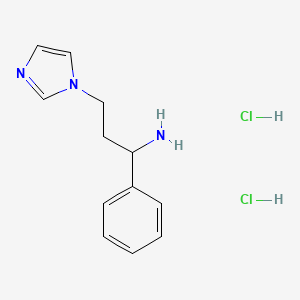
![4'-Bromo-2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14025861.png)
![Tert-butyl 3-bromo-6,6-dimethyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(2H)-carboxylate](/img/structure/B14025873.png)
![Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl](/img/structure/B14025882.png)
